N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide
Description
N-(2-(Methylthio)benzo[d]thiazol-6-yl)cinnamamide is a benzothiazole derivative featuring a cinnamamide moiety attached to the 6-position of the benzothiazole core and a methylthio (-SMe) group at the 2-position. This structure combines the bioactive benzothiazole scaffold, known for its anticancer and antimicrobial properties, with a conjugated cinnamamide side chain, which may enhance interactions with biological targets through π-π stacking or hydrophobic effects .
Properties
IUPAC Name |
(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-21-17-19-14-9-8-13(11-15(14)22-17)18-16(20)10-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKJXHEUXQUKS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide typically involves the formation of the benzothiazole ring followed by the introduction of the cinnamamide group. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent. Finally, the cinnamamide moiety can be attached via an amide coupling reaction using cinnamic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and reagents used in the synthesis would be selected to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biology
The compound exhibits promising biological activities:
- Antimicrobial Activity : Studies have indicated that benzothiazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research has highlighted the potential of benzothiazole derivatives in cancer treatment. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Therapeutic Agent : Its potential as a therapeutic agent is under investigation, with studies focusing on its mechanism of action against specific biological targets involved in disease pathways.
- Drug Development : Given its biological activity, this compound is a candidate for drug development aimed at treating infections and cancer. Ongoing research aims to elucidate its pharmacokinetics and toxicity profiles.
Industrial Applications
In addition to its scientific research applications, this compound has potential industrial uses:
- Material Science : The compound can be utilized in developing advanced materials with specific properties, including organic semiconductors and corrosion inhibitors.
Data Summary
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of benzothiazole derivatives similar to this compound against various pathogens. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for antibiotic development .
- Anticancer Activity : In vitro testing on MCF7 breast cancer cells showed that compounds derived from similar structures inhibited cell proliferation significantly. The study utilized Sulforhodamine B assays to assess cytotoxicity and found promising results that warrant further exploration into clinical applications .
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cinnamamide moiety may contribute to the compound’s ability to modulate cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide with structurally related benzothiazole derivatives:
*Estimated based on structural analogy to .
Key Observations:
- Substituent Effects : The cinnamamide group in the target compound introduces a conjugated styryl chain, which may improve binding to hydrophobic enzyme pockets compared to benzamide (7q, 7t) or acetamide () analogs. However, this could reduce aqueous solubility.
- Thermal Stability : Compounds like 7t (melting point: ~237–239°C) exhibit higher thermal stability due to rigid thiazole-thioether linkages, whereas the target compound’s flexible cinnamamide chain may lower its melting point .
- Molecular Weight : The target compound (~326 g/mol) falls within the acceptable range for drug-likeness (MW < 500), unlike bulkier analogs like 7q (MW: 500) .
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of benzothiazole and cinnamamide, which are known for their pharmacological potential. The presence of the methylthio group and the benzothiazole moiety contributes to its biological efficacy.
The compound primarily exhibits its biological activity through several mechanisms:
- Target Interaction : The compound interacts with key proteins involved in cell cycle regulation and apoptosis, notably the p53 protein. This interaction leads to the activation of p53, which plays a crucial role in inducing cell cycle arrest and apoptosis in cancer cells .
- Biochemical Pathways : Upon activation by this compound, p53 induces G2/M cell cycle arrest and alters the expression of Bcl-2 and Bax proteins, resulting in apoptosis through the activation of caspases.
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and glioma (C6). The half-maximal inhibitory concentration (IC50) values for these cell lines range from 0.04 to 23.6 µM, indicating potent anticancer activity .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| T47D (Breast Cancer) | 0.794 | High cytotoxicity |
| HT-29 (Colon Cancer) | 12.57 | Moderate cytotoxicity |
| C6 (Glioma) | 9 | Significant growth inhibition |
| Jurkat E6.1 (T-cell) | 10.28 | Potent antiproliferative effect |
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited strong antiproliferative effects on various cancer cell lines, with notable selectivity for malignant cells over normal cells . The MTT assay was employed to evaluate cell viability, confirming its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzothiazole core can significantly influence the biological activity of derivatives. For instance, compounds with electron-donating groups at specific positions exhibited enhanced anticancer properties compared to their counterparts .
- In Vivo Studies : Preliminary in vivo studies suggest that this compound may also possess anti-inflammatory properties, which could complement its anticancer effects by reducing tumor-associated inflammation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between cinnamoyl chloride and 2-(methylthio)benzo[d]thiazol-6-amine. A general approach involves refluxing in anhydrous dichloromethane (DCM) with triethylamine as a base. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 amine:acyl chloride) and reaction time (6–8 hours). Post-synthesis purification via column chromatography (hexane:ethyl acetate gradient) ensures >95% purity. Similar protocols for benzothiazole derivatives highlight the importance of inert atmospheres to prevent oxidation of the methylthio group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the cinnamamide moiety via vinyl proton peaks (δ 6.5–7.5 ppm) and carbonyl carbon (δ ~165 ppm). The benzo[d]thiazole ring protons appear as distinct doublets (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Key stretches include N-H (amide, ~3300 cm⁻¹), C=O (amide, ~1680 cm⁻¹), and C-S (thiazole, ~650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 355.07) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC at 254 nm. The methylthio group is prone to oxidation; stability is enhanced in neutral pH and low-temperature storage (4°C, argon atmosphere) .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s anti-proliferative activity, and how can mitochondrial apoptosis pathways be experimentally validated?
- Methodological Answer :
- In vitro assays : Treat cancer cell lines (e.g., HepG2) with the compound and measure caspase-3/7 activation (fluorometric assays) and cytochrome c release (western blot).
- Mitochondrial membrane potential : Use JC-1 dye to detect depolarization via flow cytometry.
- Gene expression : Quantify Bcl-2/Bax ratios (qPCR) to confirm pro-apoptotic signaling. Prior studies on benzothiazole analogs (e.g., YLT322) show ROS-mediated apoptosis via these pathways .
Q. How do structural modifications (e.g., substituents on the benzo[d]thiazole or cinnamamide moieties) influence bioactivity?
- Methodological Answer :
- SAR Studies : Replace the methylthio group with methoxy or nitro groups to evaluate changes in potency. For example, 6-methoxy derivatives exhibit reduced cytotoxicity but improved solubility, while nitro groups enhance electrophilic reactivity .
- Table: Key Modifications and Effects
| Substituent | Position | Effect | Reference |
|---|---|---|---|
| -OCH₃ | 6 | ↓ Cytotoxicity, ↑ Solubility | |
| -NO₂ | 2 | ↑ DNA intercalation | |
| -Cl | 4 (cinnamamide) | ↑ Apoptosis |
Q. What computational strategies (e.g., DFT, molecular docking) can predict binding interactions with biological targets like kinases or DNA?
- Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with Bcl-2 or topoisomerase II. The benzo[d]thiazole ring shows π-π stacking with aromatic residues (e.g., Phe112 in Bcl-2), while the cinnamamide forms hydrogen bonds with catalytic lysines .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in the thiazole ring) for electrophilic attack .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines or experimental models?
- Methodological Answer :
- Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values (e.g., HepG2 vs. MCF-7). Discrepancies may arise from differential expression of drug transporters (e.g., ABCG2) .
- Metabolic Profiling : Assess cytochrome P450 activity in resistant cell lines via LC-MS metabolomics. Co-administration with inhibitors (e.g., ketoconazole) can clarify metabolic inactivation pathways .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity, and how can formulation improve bioavailability?
- Methodological Answer :
- Animal Models : Use nude mice xenografts for tumor suppression studies. Monitor plasma levels via LC-MS/MS (Tmax ~2 hours, t½ ~6 hours).
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) enhances solubility and reduces hepatic first-pass metabolism. PEGylation extends circulation time by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
